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Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinobenzoic
acid (CAS No. 946598-40-9), a heterocyclic carboxylic acid with significant potential in

medicinal chemistry and drug discovery. This document delves into the compound's

physicochemical properties, outlines a robust synthetic pathway, explores its potential

applications as a valuable building block in targeted therapies, and details essential analytical

methodologies for its quality control. The strategic incorporation of a morpholine moiety and a

fluorine atom onto the benzoic acid scaffold imparts desirable pharmacokinetic and

pharmacodynamic properties, making it an attractive starting point for the development of novel

therapeutics. This guide is intended to be a valuable resource for researchers engaged in the

design and synthesis of next-generation pharmaceuticals.

Introduction: The Strategic Importance of
Fluorinated Morpholinobenzoic Acids in Drug
Discovery
The design of novel therapeutic agents is a multifactorial challenge, requiring a delicate

balance of potency, selectivity, and favorable drug-like properties. The strategic incorporation of

specific structural motifs is a cornerstone of modern medicinal chemistry, and 2-Fluoro-4-
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morpholinobenzoic acid exemplifies the convergence of two such privileged structures: the

morpholine ring and a fluorinated benzene scaffold.

The morpholine moiety is frequently incorporated into drug candidates to enhance their

physicochemical and pharmacokinetic profiles. Its presence can lead to improved aqueous

solubility, metabolic stability, and a favorable safety profile. The nitrogen atom of the

morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological

targets, while the overall compact and saturated nature of the ring can positively influence

molecular conformation.

Concurrently, the introduction of fluorine atoms into drug molecules is a well-established

strategy to modulate their biological activity. The high electronegativity and small size of

fluorine can alter the electronic properties of the aromatic ring, influence pKa values, enhance

binding affinity to target proteins, and block sites of metabolism, thereby increasing the drug's

half-life.

The combination of these two structural features in 2-Fluoro-4-morpholinobenzoic acid
creates a versatile building block with significant potential for the synthesis of novel kinase

inhibitors and other targeted therapies. This guide will provide the foundational knowledge

necessary to effectively utilize this compound in drug discovery programs.

Physicochemical and Safety Data
A thorough understanding of a compound's fundamental properties is critical for its effective

use in research and development. The key physicochemical and safety data for 2-Fluoro-4-
morpholinobenzoic acid are summarized below.
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Property Value Reference

CAS Number 946598-40-9 [1]

Molecular Formula C₁₁H₁₂FNO₃ [1]

Molecular Weight 225.22 g/mol [1]

Appearance Off-white to pale yellow solid

Solubility Soluble in DMSO, Methanol

Hazard Statements H302, H315, H319, H335 [1]

Precautionary Statements

P261, P264, P270, P271,

P280, P302+P352,

P304+P340,

P305+P351+P338

[1]

Note: The physical appearance and solubility are typical for this class of compounds and

should be confirmed experimentally.

Synthesis of 2-Fluoro-4-morpholinobenzoic Acid
The synthesis of 2-Fluoro-4-morpholinobenzoic acid can be efficiently achieved through a

nucleophilic aromatic substitution (SNA) reaction, a cornerstone of aromatic chemistry. The

most logical and widely applicable approach involves the reaction of a readily available starting

material, 2,4-difluorobenzoic acid, with morpholine. Two common catalytic systems for this

transformation are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig

amination (palladium-catalyzed). The Buchwald-Hartwig approach is often preferred due to its

milder reaction conditions and broader substrate scope[2].

Proposed Synthetic Pathway: Buchwald-Hartwig
Amination
This protocol describes a general procedure for the synthesis of 2-Fluoro-4-
morpholinobenzoic acid via a Buchwald-Hartwig amination. This palladium-catalyzed cross-

coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds[2].
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Caption: Synthetic workflow for 2-Fluoro-4-morpholinobenzoic acid.

Detailed Experimental Protocol
Materials:

2,4-Difluorobenzoic acid (1.0 eq)

Morpholine (1.2 eq)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

Xantphos (0.04 eq)

Cesium carbonate (Cs₂CO₃, 2.0 eq)

1,4-Dioxane (anhydrous)

Toluene (anhydrous)

Hydrochloric acid (1 M)

Ethyl acetate

Brine

Anhydrous sodium sulfate

Procedure:

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-

difluorobenzoic acid, cesium carbonate, Pd₂(dba)₃, and Xantphos.

Add anhydrous 1,4-dioxane and toluene to the flask.

Add morpholine to the reaction mixture.

Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry

(LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic

salts and the catalyst.

Wash the organic layer with 1 M HCl, followed by water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water or ethyl acetate/hexanes) to afford 2-Fluoro-4-morpholinobenzoic acid as a

solid.

Causality of Experimental Choices:

Palladium Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich

phosphine ligand like Xantphos is crucial for the catalytic cycle of the Buchwald-Hartwig

amination. The ligand facilitates the oxidative addition of the aryl fluoride and the reductive

elimination of the product.

Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating

the morpholine and the carboxylic acid, facilitating the catalytic cycle without competing in

side reactions.

Solvent: A high-boiling, aprotic solvent like dioxane or toluene is necessary to achieve the

required reaction temperature. Anhydrous conditions are essential to prevent quenching of

the catalyst and reagents.

Workup: The acidic wash removes excess morpholine and the basic impurities. The

subsequent purification by recrystallization ensures the high purity of the final product.

Applications in Drug Discovery
2-Fluoro-4-morpholinobenzoic acid is a valuable building block for the synthesis of

biologically active molecules, particularly in the area of oncology and inflammatory diseases. Its

structural features suggest its potential as a scaffold for the development of inhibitors of various

protein kinases.

Role as a Kinase Inhibitor Scaffold
Many clinically approved protein kinase inhibitors feature a heterocyclic core that interacts with

the hinge region of the kinase active site through hydrogen bonding. The benzoic acid moiety

of 2-Fluoro-4-morpholinobenzoic acid can be readily converted to an amide, which can then

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1441508?utm_src=pdf-body
https://www.benchchem.com/product/b1441508?utm_src=pdf-body
https://www.benchchem.com/product/b1441508?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


be further functionalized to introduce a hinge-binding motif. The morpholine group can occupy

the solvent-exposed region of the ATP-binding pocket, enhancing solubility and providing a

vector for further chemical modification to improve selectivity and potency. The fluorine atom

can form favorable interactions with the protein backbone or influence the conformation of the

inhibitor.
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Caption: Inhibition of a hypothetical kinase signaling pathway.

Potential Therapeutic Targets
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While specific biological data for 2-Fluoro-4-morpholinobenzoic acid is not extensively

published, its structural similarity to known kinase inhibitors suggests potential activity against

targets such as:

Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, differentiation, and survival.

Serine/Threonine Kinases: Key regulators of various cellular processes.

Non-receptor Tyrosine Kinases: Crucial for immune cell signaling.

Further research, including high-throughput screening and structure-activity relationship (SAR)

studies, is necessary to identify the specific kinase targets and to optimize the inhibitory activity

of derivatives of this compound.

Quality Control and Analytical Methodologies
Ensuring the purity and identity of 2-Fluoro-4-morpholinobenzoic acid is paramount for its

use in research and development. A combination of chromatographic and spectroscopic

techniques should be employed for comprehensive quality control.

Analytical Data Summary
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Analytical Technique Expected Observations

HPLC (High-Performance Liquid

Chromatography)

A single major peak with a purity of ≥98% (by

area). A reversed-phase C18 column with a

mobile phase of acetonitrile and water (with

0.1% formic acid) is a suitable starting point.

¹H NMR (Proton Nuclear Magnetic Resonance)

Characteristic signals for the aromatic protons,

the morpholine protons, and the carboxylic acid

proton. The fluorine coupling will be observable

on the aromatic signals.

¹³C NMR (Carbon-13 Nuclear Magnetic

Resonance)

Signals corresponding to all 11 carbon atoms.

The carbon attached to the fluorine will show a

large one-bond coupling constant (¹JCF).

MS (Mass Spectrometry)

The molecular ion peak [M+H]⁺ or [M-H]⁻

corresponding to the exact mass of the

compound (C₁₁H₁₂FNO₃).

Representative Analytical Protocols
High-Performance Liquid Chromatography (HPLC):

Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile

Gradient: A time-dependent gradient from 10% B to 90% B over 15 minutes.

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Solvent: DMSO-d₆ or CDCl₃
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Instrument: 400 MHz or higher

Observations: The ¹H NMR spectrum is expected to show multiplets for the aromatic protons,

with characteristic splitting patterns due to fluorine coupling. The morpholine protons will

appear as two distinct multiplets. The carboxylic acid proton will be a broad singlet.

Mass Spectrometry (MS):

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

Expected m/z: [M+H]⁺ ≈ 226.08; [M-H]⁻ ≈ 224.07

Instrumentation: High-resolution mass spectrometry (HRMS) is recommended for accurate

mass determination and confirmation of the elemental composition.

Conclusion
2-Fluoro-4-morpholinobenzoic acid is a strategically designed chemical entity that holds

considerable promise as a versatile building block in drug discovery. Its synthesis is achievable

through well-established synthetic methodologies, and its structural features make it an

attractive scaffold for the development of targeted therapeutics, particularly kinase inhibitors.

The information provided in this guide serves as a comprehensive resource for researchers

looking to leverage the potential of this compound in their quest for novel and effective

medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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